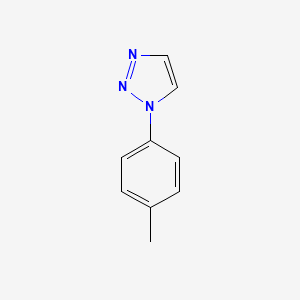

1-p-Tolyl-1H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-p-Tolyl-1H-1,2,3-triazole” is a type of triazole compound. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their various biological activities such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The term “this compound” refers to a specific isomer of tolyltriazole, which is a mixture of isomers that differ from benzotriazole by the addition of one methyl group attached somewhere on the benzene ring .

科学的研究の応用

1. Supramolecular and Coordination Chemistry

1-p-Tolyl-1H-1,2,3-triazole and its derivatives demonstrate diverse applications in supramolecular and coordination chemistry. They offer unique interactions due to their nitrogen-rich triazole structure, enabling complexation of anions through hydrogen and halogen bonding. Their versatility extends to applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

2. Luminescent Properties and Crystal Growth

The this compound derivatives exhibit significant luminescent properties. They form dominant 1D crystals, with the growth direction correlating with their lattice hydrogen-bonding interactions. These characteristics make them valuable for studies in luminescence and crystallography (Bai, Young, & Hor, 2017).

3. Enhancement of Proton Conduction

1H-1,2,3-triazole has been identified as an effective group for enhancing proton conduction in polymer electrolyte membranes (PEMs). This property is crucial for developing advanced materials with improved mechanical properties and electrochemical stability, particularly in fuel cell technology (Zhou et al., 2005).

4. Antifungal and Biological Activities

1,2,3-triazole compounds, including 1-p-Tolyl derivatives, exhibit a broad range of biological activities. They have shown promising antifungal properties and potential for use in developing new antimicrobial agents. This aspect is critical for addressing challenges in agriculture and medicine (Sun et al., 2013).

5. Corrosion Inhibition

Triazole derivatives, including p-tolyl-1H-1,2,3-triazol-5-ol, have been investigated for their efficacy in inhibiting corrosion, particularly for aluminum in acidic environments. Their molecular structure and reactivity make them suitable as corrosion inhibitors, a crucial aspect in materials science (Mostafa et al., 2021).

特性

IUPAC Name |

1-(4-methylphenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-8-2-4-9(5-3-8)12-7-6-10-11-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXKRZBPUKVUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2888220.png)

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2888223.png)

![Methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2888226.png)

![6-Cyclopropyl-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2888227.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2888233.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2888236.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2888240.png)